Givinostat

Vue d'ensemble

Description

(S)-O-Désméthyl Naproxène est un dérivé du naproxène, un médicament anti-inflammatoire non stéroïdien (AINS) bien connu. Le naproxène est largement utilisé pour traiter la douleur, l'inflammation et la fièvre. L'énantiomère (S) du naproxène est la forme active, qui exerce ses effets thérapeutiques en inhibant les enzymes cyclooxygénase (COX), réduisant ainsi la production de prostaglandines, qui sont des médiateurs de l'inflammation .

Applications De Recherche Scientifique

(S)-O-Desmethyl Naproxen has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It serves as a tool to study the inhibition of COX enzymes and the resulting effects on prostaglandin synthesis.

Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and pain management.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control

Mécanisme D'action

Target of Action

Givinostat primarily targets histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

This compound is a histone deacetylase inhibitor . It works by inhibiting the activity of HDACs, thereby preventing the deacetylation of histones . This results in a more relaxed chromatin structure, which allows for increased gene transcription . In the context of Duchenne muscular dystrophy (DMD), inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .

Pharmacokinetics

A population pharmacokinetic model, including seven clinical studies, was developed to explore the effect of covariates on this compound pharmacokinetics . The final model was qualified to simulate pediatric dosing recommendations . A pharmacokinetic/pharmacodynamic model was developed to simulate the link between this compound plasma concentration and platelet time course in 10–70-kg children following 6 months of this compound 20–70 mg twice daily .

Result of Action

This compound has demonstrated significant molecular and cellular effects. It reduces inflammation and promotes the formation of muscles in a mouse model of DMD . It also increases the cross-sectional area of myofibres and decreases inflammatory infiltrate and fibrotic scars . In clinical trials, this compound showed statistically significant less decline in the time it took to climb four stairs compared to placebo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, abnormal acetylation of core histones, a process likely linked to environmental factors, has been associated with major cardiovascular diseases . After a cardiac insult, HDACs, which are inhibited by this compound, become overactive . The dosage of this compound is also adjusted based on body weight, indicating that individual physiological differences can influence its action .

Safety and Hazards

The most common side effects of Givinostat include diarrhea, abdominal pain, a decrease in platelets—which can lead to increased bleeding—nausea/vomiting, an increase in triglycerides (a type of fat in the body) and fever . In clinical trials, the most common adverse reactions were fatigue, mild diarrhea or abdominal pain, moderate thrombocytopenia (decreased platelet counts), and mild leukopenia (a decrease in white blood cell levels) .

Orientations Futures

Givinostat has been accepted and granted priority review by the FDA to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . It is entering a pivotal Phase III randomized trial . It offers the possibility of replacing hydroxyurea as the standard first line cytoreductive choice for PV patients .

Méthodes De Préparation

La synthèse du (S)-O-Désméthyl Naproxène implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante comprend la synthèse biocatalytique utilisant un mutant de décarboxylase d'arylmalonate (S)-sélectif (AMDase-CLGIPL). Cette méthode est respectueuse de l'environnement et produit du (S)-naproxène avec un excès énantiomérique élevé . Une autre approche implique l'utilisation de ligands chiraux et de la chimie à flux continu pour obtenir des rendements et une sélectivité élevés .

Analyse Des Réactions Chimiques

(S)-O-Désméthyl Naproxène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution, telles que l'halogénation ou l'alkylation, peuvent être réalisées en utilisant des agents halogénants ou alkylants appropriés.

Hydrolyse : L'hydrolyse des esters ou des amides peut être effectuée en utilisant des conditions acides ou basiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et un contrôle de la température pour optimiser les vitesses de réaction et les rendements .

4. Applications de la recherche scientifique

(S)-O-Désméthyl Naproxène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de construction chiral dans la synthèse de molécules plus complexes.

Biologie : Il sert d'outil pour étudier l'inhibition des enzymes COX et les effets qui en résultent sur la synthèse des prostaglandines.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies inflammatoires et la gestion de la douleur.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité

5. Mécanisme d'action

(S)-O-Désméthyl Naproxène exerce ses effets en inhibant les enzymes COX, en particulier COX-1 et COX-2. Cette inhibition conduit à une diminution de la production de prostaglandines, qui sont responsables de la médiation de l'inflammation, de la douleur et de la fièvre. Le composé se lie au site actif des enzymes COX, empêchant la conversion de l'acide arachidonique en prostaglandine H2, un précurseur de diverses prostaglandines .

Comparaison Avec Des Composés Similaires

(S)-O-Désméthyl Naproxène est similaire à d'autres AINS tels que l'ibuprofène et le kétoprofène. Il est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la COX. D'autres composés similaires comprennent :

Ibuprofène : Un autre AINS largement utilisé, ayant des propriétés anti-inflammatoires et analgésiques similaires.

Kétoprofène : Connu pour ses puissants effets anti-inflammatoires et utilisé dans le traitement de diverses affections inflammatoires.

Flurbiprofène : Un AINS ayant de fortes propriétés analgésiques et anti-inflammatoires, souvent utilisé dans le traitement de l'arthrite

Propriétés

IUPAC Name |

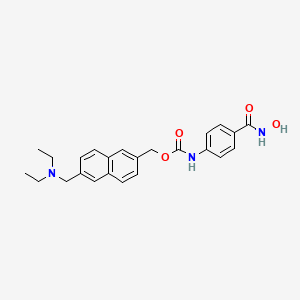

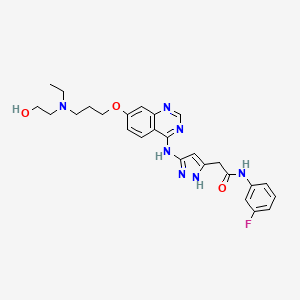

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALNUENQHAQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198049 | |

| Record name | Givinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-27-9 | |

| Record name | Givinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497833-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Givinostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Givinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Givinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIVINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

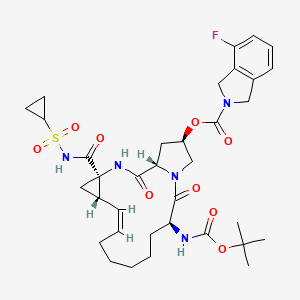

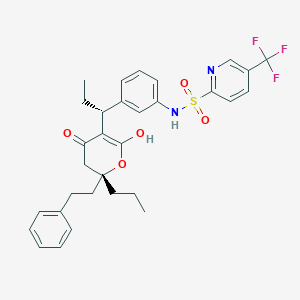

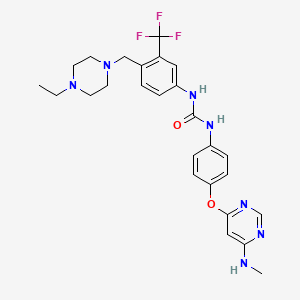

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

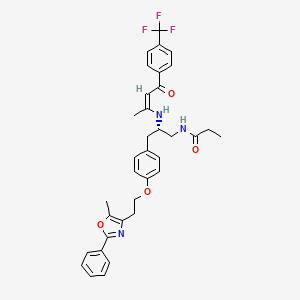

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)

![4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1684562.png)